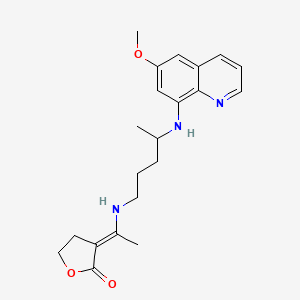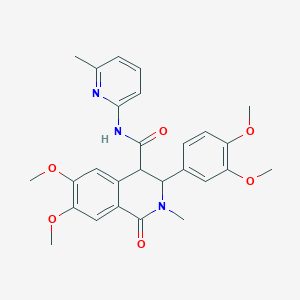![molecular formula C23H26N4O3S2 B1227956 N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B1227956.png)
N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antifungal Activities
N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide, as a quinazolinone derivative, has been explored for its potential antitumor and antifungal activities. El-bayouki et al. (2011) synthesized novel 4(3H)-quinazolinone derivatives with biologically active moieties, finding that compounds with a substituted thiazole moiety exhibited high to moderate activity towards cells, alongside significant antifungal activities against Aspergillus ochraceus Wilhelm (El-bayouki, Basyouni, Mohamed, Aly, & Abbas, 2011).
Antibacterial and Antifungal Effects
Maru, Patel, and Yadav (2015) reported the synthesis of novel biological active compounds, including benzoxazole derivatives with azomethine groups. These compounds demonstrated promising antibacterial effects against different bacterial strains and exhibited varying degrees of antifungal activity (Maru, Patel, & Yadav, 2015).
Anticonvulsant Activity Evaluation
Research by El Kayal et al. (2022) on N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives aimed to determine their affinity to GABAergic biotargets and estimate anticonvulsant activity. The study provided insights into the potential of these compounds in anticonvulsant applications, though the synthesized substances did not show significant activity in the model used (El Kayal et al., 2022).
Pesticidal Activities
Misra and Gupta (1982) synthesized new 2-[3-aryl(or cyclohexyl)-6-bromo(or 6,8-dibromo)-4-oxo-3H-quinazolin-2-ylthio]-N-(4-phenylthiazol-2-yl)acetamides, which exhibited significant antibacterial, insecticidal, and anti-acetylcholinesterase activities (Misra & Gupta, 1982).
Anticancer Agents
Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity. They observed that certain derivatives exhibited high selectivity against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Eigenschaften
Produktname |
N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide |
|---|---|
Molekularformel |
C23H26N4O3S2 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-quinazolin-4-ylsulfanylacetamide |
InChI |
InChI=1S/C23H26N4O3S2/c1-17-10-11-18(14-21(17)32(29,30)27-12-6-2-3-7-13-27)26-22(28)15-31-23-19-8-4-5-9-20(19)24-16-25-23/h4-5,8-11,14,16H,2-3,6-7,12-13,15H2,1H3,(H,26,28) |
InChI-Schlüssel |
BTCGXZHPIJJNKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)S(=O)(=O)N4CCCCCC4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,3R,4S,5S,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1227876.png)


![N-[4-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-5-methyl-2-thiazolyl]-2-(4-morpholinyl)acetamide](/img/structure/B1227882.png)

![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B1227886.png)
![N-[2-(dimethylamino)ethyl]-2-[3-(4-methylphenyl)-6-oxo-1-pyridazinyl]acetamide](/img/structure/B1227887.png)

![2-[[4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]thio]-N-(1,1-dioxo-3-thiolanyl)-N-(2-methylpropyl)acetamide](/img/structure/B1227894.png)
![N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B1227896.png)
![3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one](/img/structure/B1227899.png)